

A Comparative Guide to the Cross-Reactivity of RIP2 Kinase Inhibitor GSK583

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Compound of Interest		
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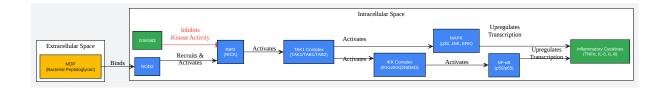
This guide provides a detailed analysis of the Receptor-Interacting Protein 2 (RIP2) kinase inhibitor GSK583, serving as an exemplary "RIP2 Kinase Inhibitor 1." It is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of RIP2, a critical adaptor protein in NOD1 and NOD2 signaling pathways.[1][2] This document presents objective comparisons of GSK583's performance, supported by experimental data, to highlight the importance of cross-reactivity studies in drug discovery.

The Role of RIP2 in Cellular Signaling

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2), also known as RICK or CARDIAK, is a key component of the innate immune system.[3] It functions as an essential adaptor for Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[1][2] Upon activation by NOD1/2, RIP2 mediates downstream signaling cascades that lead to the activation of NF-kB and MAP kinases, culminating in the production of pro-inflammatory cytokines.[1][3] Given its central role, RIP2 has emerged as a significant therapeutic target for inflammatory diseases.

Below is a diagram illustrating the canonical NOD2-RIP2 signaling pathway.





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Caption: The NOD2-RIP2 signaling pathway initiated by bacterial MDP, leading to cytokine production.

Potency and Kinase Selectivity Profile of GSK583

GSK583 is a highly potent inhibitor of human RIP2 kinase, with a reported IC50 of 5 nM in biochemical assays.[4][5][6][7] Its efficacy is demonstrated by its ability to potently inhibit the production of TNF α in human primary monocytes with an IC50 of 8 nM.[4][5] Despite its high on-target potency, comprehensive kinase profiling is essential to understand its cross-reactivity and potential for off-target effects.

GSK583 was profiled against a large panel of kinases to assess its selectivity. While highly selective overall, it exhibited some activity against a few other kinases.[6][7]



Kinase Target	IC50 (nM)	Comments
RIP2 (Human)	5	Primary Target[4][5][6][7]
RIP2 (Rat)	2	High potency on rodent orthologue.[6][7]
RIP3	16	Shows binding affinity but no functional activity in necroptosis cell assays.[4][6]
BRK	-	Some inhibition observed in broad panel screening.[6][7]
Aurora A	-	Some inhibition observed in broad panel screening.[6][7]
p38α	>10,000	High selectivity over this key MAPK.[5][6][7]
VEGFR2	>10,000	High selectivity over this receptor tyrosine kinase.[5][6]

Table 1: Biochemical potency and selectivity of GSK583 against various kinases.

While GSK583 shows excellent selectivity across the kinome, further profiling revealed liabilities that precluded its development as a clinical candidate.[4] Specifically, it inhibits the hERG ion channel and the metabolic enzyme CYP3A4, both of which are common sources of adverse drug reactions.

Target	IC50 (μM)	Implication
RIP2-dependent TNFα production	0.008	Desired Cellular Activity[4][5]
hERG Ion Channel	7.45	Risk of cardiac arrhythmia.[8]
CYP3A4	5.0	Risk of drug-drug interactions and altered metabolism.[8]



Table 2: Comparison of GSK583's on-target cellular potency versus critical off-target activities.

Experimental Protocols

The data presented in this guide were generated using established and reproducible methodologies.

This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for the ATP-binding pocket of the target kinase.

- Objective: To determine the IC50 value of an inhibitor against a purified kinase.
- Methodology:
 - Recombinant full-length FLAG-His tagged RIP2 kinase is purified from a baculovirus expression system.[5]
 - A fluorescently labeled, ATP-competitive ligand is used at a fixed concentration (e.g., 5 nM).[5]
 - The kinase and ligand are prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MqCl₂, 1 mM DTT, 1 mM CHAPS).[5]
 - Serial dilutions of the test compound (GSK583) are prepared in DMSO and dispensed into multi-well plates.
 - The kinase solution is added to the wells and incubated for 10 minutes at room temperature to allow for compound binding.[5]
 - The fluorescent ligand is added, and the plate is incubated to reach binding equilibrium.
 - The fluorescence polarization (FP) of each well is measured. A decrease in FP signal indicates displacement of the fluorescent ligand by the test compound.
 - Data are normalized, and IC50 values are calculated by fitting the results to a fourparameter logistic equation.[5]



This is a high-throughput competition binding assay that assesses the interaction of a test compound against a large panel of DNA-tagged recombinant kinases.

- Objective: To determine the selectivity of an inhibitor across the human kinome.
- Methodology:
 - A library of DNA-tagged kinases is incubated with an immobilized, broad-spectrum kinase inhibitor (bait ligand).[9]
 - The test compound (GSK583) is added at a fixed concentration (e.g., 1 μΜ).[9]
 - If the test compound binds to a kinase, it prevents that kinase from binding to the immobilized bait.
 - After incubation, unbound kinases are washed away.
 - The amount of kinase remaining bound to the solid support is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[10]
 - The results are reported as percent inhibition relative to a DMSO control. A low qPCR signal indicates strong binding of the test compound to the kinase.

This assay measures the inhibitor's effect on specific signaling pathways in a relevant cell type, such as primary human monocytes.

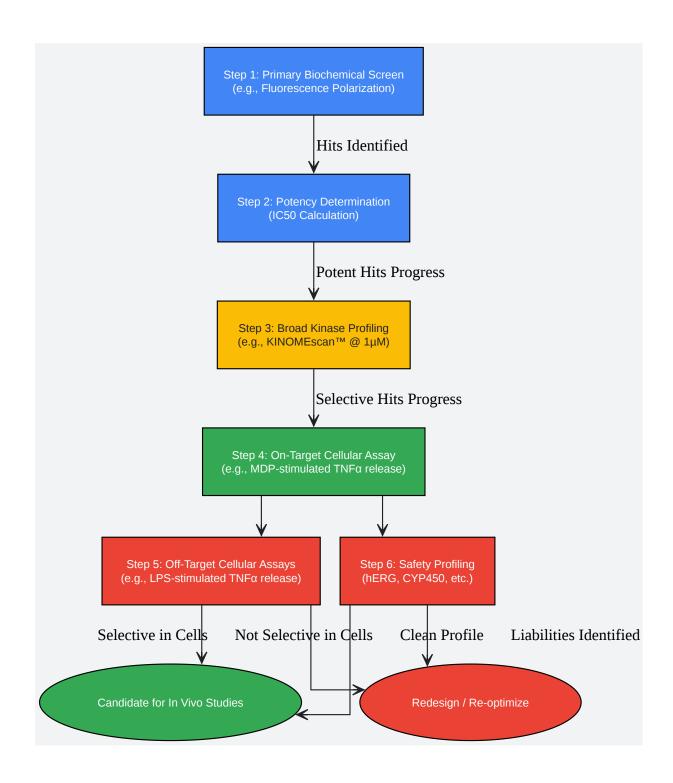
- Objective: To confirm on-target activity and assess selectivity against other immune signaling pathways in a cellular context.
- Methodology:
 - Isolate primary human monocytes from whole blood.
 - Pre-treat the monocytes with various concentrations of the test compound (GSK583) for 30 minutes.[4]
 - Stimulate the cells with ligands that selectively activate different pathways:



- RIP2-dependent: MDP (for NOD2) or C12-iE-DAP (for NOD1).[4][8]
- RIP2-independent: LPS (for TLR4), Pam2Csk4 (for TLR2), TNFα (for TNFR), IL-1β (for IL-1R).[4][8]
- o Incubate the cells for a defined period (e.g., 6 hours).[4]
- Collect the cell supernatant and measure the concentration of a relevant pro-inflammatory cytokine (e.g., TNFα or IL-8) using an immunoassay (e.g., ELISA).
- Calculate the percent inhibition for each pathway and determine IC50 values for the target-dependent pathway.

The workflow for inhibitor characterization is outlined below.





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Caption: A generalized workflow for kinase inhibitor selectivity and safety profiling.



Conclusion

GSK583 serves as an excellent case study in modern drug discovery. It is a highly potent and kinome-selective inhibitor of RIP2 kinase, effectively blocking NOD1/2 signaling in cellular models.[4][6][7] However, comprehensive cross-reactivity and safety profiling identified significant liabilities, including inhibition of the hERG channel and CYP3A4, which ultimately halted its clinical progression.[4][8] This underscores the critical importance of conducting broad, multi-faceted cross-reactivity studies early in the drug development process. While an inhibitor may demonstrate exquisite selectivity against its intended target class (kinases), interactions with unrelated proteins can present insurmountable safety hurdles. Future efforts in developing RIP2 inhibitors must focus not only on maintaining high potency and kinome selectivity but also on designing molecules with a clean off-target safety profile.

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